molecular formula C19H28N4O3 B10908643 N~1~-[1-(1-Adamantyl)propyl]-3-(4-nitro-1H-pyrazol-1-YL)propanamide

N~1~-[1-(1-Adamantyl)propyl]-3-(4-nitro-1H-pyrazol-1-YL)propanamide

Cat. No.: B10908643
M. Wt: 360.5 g/mol
InChI Key: SZBRVQRLPNCLOT-UHFFFAOYSA-N
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Description

N~1~-[1-(1-Adamantyl)propyl]-3-(4-nitro-1H-pyrazol-1-YL)propanamide is a complex organic compound that features an adamantyl group, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(1-Adamantyl)propyl]-3-(4-nitro-1H-pyrazol-1-YL)propanamide typically involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of more efficient catalysts, higher purity reagents, and automated processes to increase yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(1-Adamantyl)propyl]-3-(4-nitro-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The adamantyl group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of new compounds with different functional groups.

Scientific Research Applications

N~1~-[1-(1-Adamantyl)propyl]-3-(4-nitro-1H-pyrazol-1-YL)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N1-[1-(1-Adamantyl)propyl]-3-(4-nitro-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides stability and enhances the compound’s ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(1-Adamantyl)propyl]-3-(4-nitro-1H-pyrazol-1-YL)propanamide is unique due to its combination of an adamantyl group, a nitro group, and a pyrazole ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H28N4O3

Molecular Weight

360.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C19H28N4O3/c1-2-17(19-8-13-5-14(9-19)7-15(6-13)10-19)21-18(24)3-4-22-12-16(11-20-22)23(25)26/h11-15,17H,2-10H2,1H3,(H,21,24)

InChI Key

SZBRVQRLPNCLOT-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CCN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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